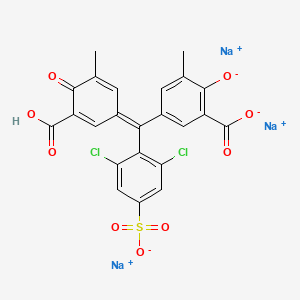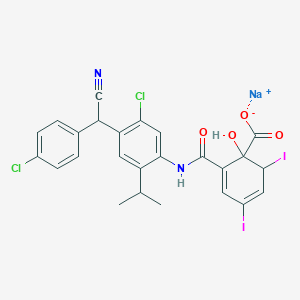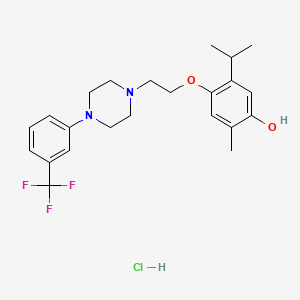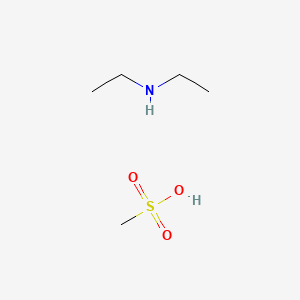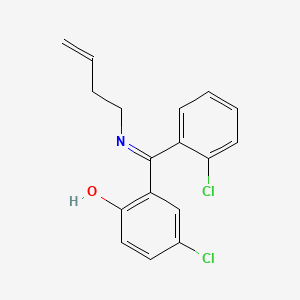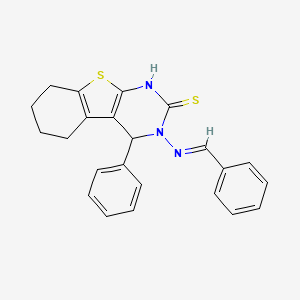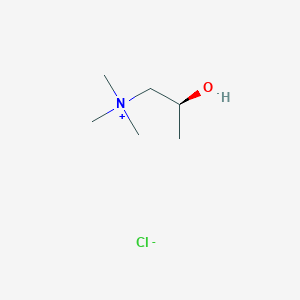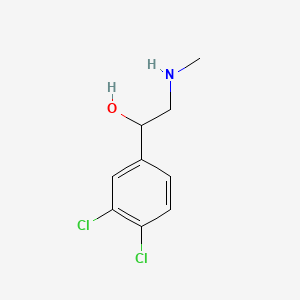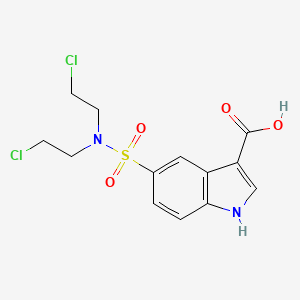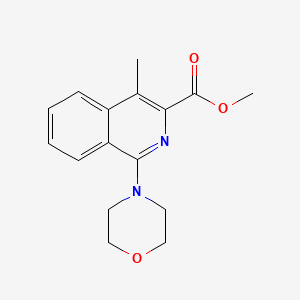
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester is a complex organic compound with a unique structure that includes an isoquinoline core, a carboxylic acid group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline core is replaced by the morpholine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoquinoline core to a tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or tetrahydroisoquinoline derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-3-carboxylic acid: Shares the isoquinoline core but lacks the morpholine ring and ester group.
4-Methylisoquinoline: Similar structure but without the carboxylic acid and morpholine functionalities.
Morpholine derivatives: Compounds with the morpholine ring but different core structures.
Uniqueness
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester is unique due to its combination of the isoquinoline core, carboxylic acid group, and morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
89928-79-0 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl 4-methyl-1-morpholin-4-ylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-11-12-5-3-4-6-13(12)15(17-14(11)16(19)20-2)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3 |
InChI Key |
SKRPVZOIWOQWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


